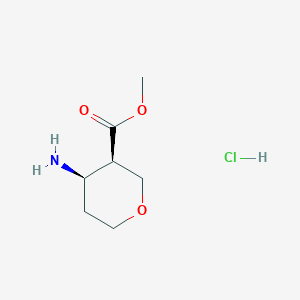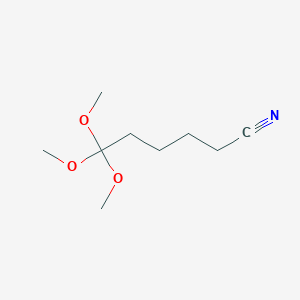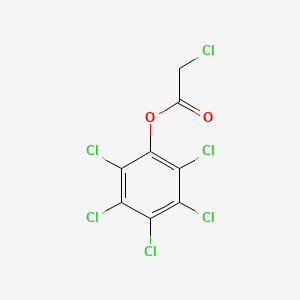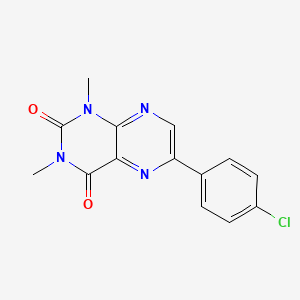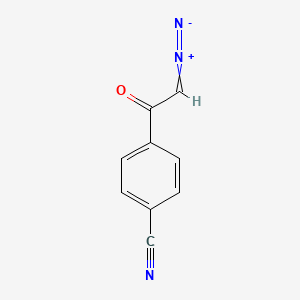
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is a chemical compound characterized by the presence of a diazonium group and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate typically involves the reaction of p-cyanobenzene diazonium chloride with a mixture of formaldehyde and a diamine, such as 1,3-propanediamine . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and stabilization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, azo compounds, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The diazonium group is highly reactive and can interact with various molecular targets, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Cyanophenyl)acrylic acid: Similar in structure but lacks the diazonium group.
N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide: Contains a cyano group and is used in pharmaceutical research.
Uniqueness
(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is unique due to the presence of both the diazonium and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
3490-50-4 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
4-(2-diazoacetyl)benzonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9(13)6-12-11/h1-4,6H |
InChI Key |
LUIVXQYOOKMKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


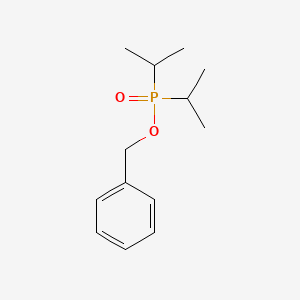

![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
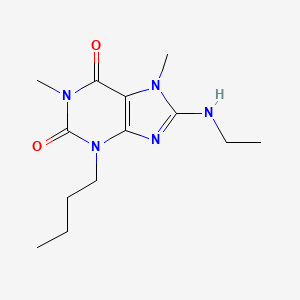
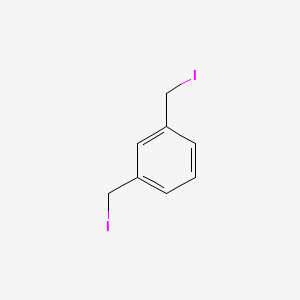
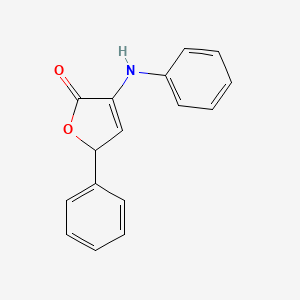
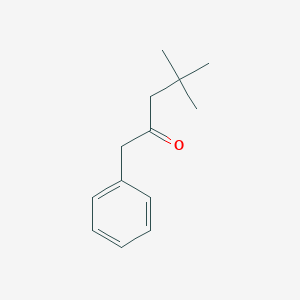
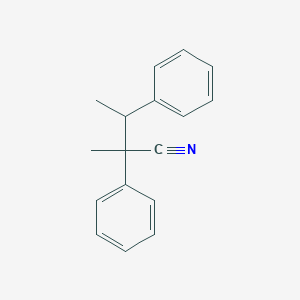
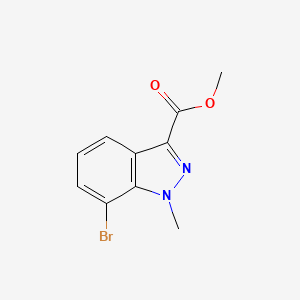
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
